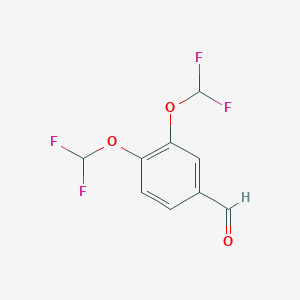

3,4-Bis(difluoromethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-8(11)15-6-2-1-5(4-14)3-7(6)16-9(12)13/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHURZAZBKLMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561105 | |

| Record name | 3,4-Bis(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127842-54-0 | |

| Record name | 3,4-Bis(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Bis(difluoromethoxy)benzaldehyde

CAS Number: 127842-54-0

This technical guide provides a comprehensive overview of 3,4-Bis(difluoromethoxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its significant applications, particularly its role as a precursor to the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.

Compound Properties and Specifications

This compound is a benzaldehyde derivative characterized by the presence of two difluoromethoxy groups at the 3 and 4 positions of the benzene ring. These fluorine-containing moieties are crucial in medicinal chemistry as they can enhance metabolic stability and lipophilicity, which are desirable characteristics for drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 127842-54-0 | [1][2][3][4][5] |

| Molecular Formula | C9H6F4O3 | [2] |

| Molecular Weight | 238.14 g/mol | |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Boiling Point | 265.8 ± 35.0 °C at 760 Torr | [2] |

| Density | 1.387 ± 0.06 g/cm³ | [2] |

| Purity | Typically ≥97% | [1][5] |

| Storage Temperature | Refrigerator | [1][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.96 (s, 1H, CHO), 7.78 - 7.76 (m, 2H, H2, H6), 7.42 (d, J = 8.0 Hz, 1H, H5), 6.64 (t, J = 72 Hz, 1H, OCHF₂), 6.60 (t, J = 72 Hz, 1H, OCHF₂) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 189.7, 147.0, 142.4, 134.2, 128.5, 122.2, 121.5, 115.4 (t, J = 259 Hz), 115.2 (t, J = 259 Hz) |

| Infrared (cm⁻¹) | 1698, 1509, 1381, 1038, 794 |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the difluoromethylation of 3,4-dihydroxybenzaldehyde. The following protocol is a detailed method for this synthesis.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

-

3,4-Dihydroxybenzaldehyde

-

Sodium chlorodifluoroacetate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 3,4-dihydroxybenzaldehyde (1.0 eq) and potassium carbonate (excess, e.g., 4.0 eq) in a mixture of DMF and water.

-

Addition of Reagent: Add sodium chlorodifluoroacetate (excess, e.g., 4.0 eq) to the suspension.

-

Reaction Conditions: Heat the mixture to 80°C and maintain this temperature with stirring for approximately 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate. Repeat the extraction process three times to ensure all the product is recovered.

-

Washing: Combine the organic layers and wash sequentially with water and then with a brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., 5-10%) as the eluent. This will yield this compound as a colorless oil.

Application in Drug Development: Synthesis of Roflumilast

This compound is a crucial intermediate in the synthesis of Roflumilast, a selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The benzaldehyde group serves as a reactive handle for further chemical transformations to build the final drug molecule.

The introduction of the difluoromethoxy groups is a key step in the synthesis of Roflumilast and similar PDE4 inhibitors. These groups can improve the pharmacokinetic profile of the drug by increasing its metabolic stability and enhancing its binding affinity to the target enzyme.

Caption: Roflumilast Synthesis Workflow.

Signaling Pathway of PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, drugs like Roflumilast increase the intracellular levels of cAMP. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a reduction of inflammatory responses. This mechanism is particularly relevant in inflammatory diseases such as COPD.

Caption: PDE4 Inhibition Signaling Pathway.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.[1][5]

Hazard and Precautionary Statements:

-

Precautionary Statement(s): P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5]

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide on the Molecular Weight of 3,4-Bis(difluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 3,4-Bis(difluoromethoxy)benzaldehyde, a compound of interest in various research and development sectors. The following sections present the molecular formula, a comprehensive calculation of its molecular weight, and a visual representation of its chemical structure.

Molecular Formula and Composition

The chemical formula for this compound is C9H6F4O3.[1] This formula indicates that each molecule is composed of nine carbon atoms, six hydrogen atoms, four fluorine atoms, and three oxygen atoms.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The standard atomic weights of the constituent elements are utilized for this calculation.

| Element | Symbol | Quantity | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 9 | 12.011[2][3][4] | 108.099 |

| Hydrogen | H | 6 | 1.008[5][6][7] | 6.048 |

| Fluorine | F | 4 | 18.998[8][9] | 75.992 |

| Oxygen | O | 3 | 15.999[10][11][12] | 47.997 |

| Total | 238.136 |

The calculated molecular weight of this compound is 238.14 g/mol .[1]

Structural Representation

A visual representation of the molecular structure provides valuable insight into the spatial arrangement of atoms and functional groups.

References

- 1. 127842-54-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. youtube.com [youtube.com]

- 3. #6 - Carbon - C [hobart.k12.in.us]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. byjus.com [byjus.com]

- 10. Oxygen - Wikipedia [en.wikipedia.org]

- 11. princeton.edu [princeton.edu]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3,4-Bis(difluoromethoxy)benzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols for 3,4-bis(difluoromethoxy)benzaldehyde, a key intermediate in modern pharmaceutical development.

Core Chemical Properties

This compound is an organic compound notable for the presence of two difluoromethoxy groups on the benzaldehyde scaffold. These fluorinated moieties are critical in medicinal chemistry for enhancing the metabolic stability and lipophilicity of drug candidates.[1] The compound is primarily recognized as a crucial intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 127842-54-0 | [2] |

| Molecular Formula | C₉H₆F₄O₃ | |

| Molecular Weight | 238.14 g/mol | |

| Appearance | Colorless oil or solid/liquid | [2] |

| Boiling Point | 75-80 °C at 0.15 mmHg | [3] |

| Density | 1.326 g/cm³ (at 20°C) | [3] |

| Purity | Typically ≥97% | |

| Storage Temperature | Refrigerator | [2] |

| InChI Key | IPHURZAZBKLMQJ-UHFFFAOYSA-N |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for the verification and quality control of this compound. The following data has been reported.

Table 2: Spectroscopic Data

| Spectrum Type | Data | Source |

| ¹H NMR | (400 MHz, CDCl₃): δ 9.96 (s, 1H, CHO), 7.76-7.78 (m, 2H, H₂, H₆), 7.42 (d, J=8.0 Hz, 1H, H₅), 6.64 (t, J=72 Hz, 1H, OCHF₂), 6.60 (t, J=72 Hz, 1H, OCHF₂) | [2] |

| ¹³C NMR | (125 MHz, CDCl₃): δ 189.7, 147.0, 142.4, 134.2, 128.5, 122.2, 121.5, 115.4 (t, J=259 Hz), 115.2 (t, J=259 Hz) | [2] |

| Infrared (IR) | (cm⁻¹): 1698, 1509, 1381, 1038, 794 | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the difluoromethylation of 3,4-dihydroxybenzaldehyde.

References

An In-depth Technical Guide to the Physical Properties of 3,4-Bis(difluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of 3,4-Bis(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of various biologically active molecules.[1] The information presented herein is intended to support research and development activities in the fields of medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is an organic compound notable for its use as an intermediate in the preparation of phosphodiesterase-4 (PDE4) inhibitors and other therapeutic agents.[2] Its physical state can be a colorless to light yellow liquid or a solid, depending on the ambient temperature.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₄O₃ | [3] |

| Molecular Weight | 238.14 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Melting Point | -15 °C | [1] |

| Boiling Point | 75-80 °C at 0.15 mmHg | [1] |

| Density | 1.326 g/cm³ at 20 °C | [1] |

| Purity | ≥97% | |

| Storage Temperature | Refrigerator (2-8°C) | [4] |

| InChI Key | IPHURZAZBKLMQJ-UHFFFAOYSA-N |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

1. Synthesis of this compound

This protocol describes a general procedure for the synthesis of the title compound from 3,4-dihydroxybenzaldehyde.[2]

-

Materials:

-

3,4-dihydroxybenzaldehyde

-

Sodium chlorodifluoroacetate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

-

Procedure:

-

A suspension is prepared by adding sodium chlorodifluoroacetate (58 mmol), 3,4-dihydroxybenzaldehyde (14 mmol), and potassium carbonate (58 mmol) to a mixture of DMF (200 mL) and water (10 mL).[2]

-

The reaction mixture is heated to 80 °C and maintained at this temperature for 16 hours.[2]

-

After 16 hours, the mixture is cooled to room temperature.[2]

-

The reaction mixture is diluted with water, and the aqueous phase is extracted with ethyl acetate.[2]

-

The combined organic phases are washed sequentially with water and brine.[2]

-

The organic layer is then dried and concentrated.[2]

-

The crude product is purified by column chromatography using 5-10% ethyl acetate in petroleum ether as the eluent to yield this compound as a colorless oil.[2]

-

2. Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

The compound exhibits characteristic peaks at 1698, 1509, 1381, 1038, and 794 cm⁻¹.[2]

-

Diagrams and Workflows

Synthesis Workflow

The synthesis of this compound from 3,4-dihydroxybenzaldehyde can be visualized as a multi-step chemical process.

Caption: Figure 1: Synthesis Workflow

Logical Relationship: Role as a PDE4 Inhibitor Precursor

This compound serves as a building block for synthesizing PDE4 inhibitors, which are used in the treatment of various inflammatory disorders.[2] The diagram below illustrates this relationship.

Caption: Figure 2: Application Pathway

References

An In-depth Technical Guide to the Synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3,4-bis(difluoromethoxy)benzaldehyde, a valuable intermediate in the pharmaceutical industry. The document outlines a common and effective synthesis method, complete with a detailed experimental protocol, quantitative data, and characterization details to support researchers in their drug discovery and development endeavors.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Notably, it is recognized as an impurity in the production of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] Its structural motif is also utilized in the development of other PDE4 inhibitors for potential applications in treating cancer, central nervous system disorders, and inflammatory conditions.[1] The incorporation of the difluoromethoxy group can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making it a desirable feature in medicinal chemistry.

Synthesis Pathway

The most prevalent and efficient method for the synthesis of this compound involves the difluoromethoxylation of 3,4-dihydroxybenzaldehyde. This reaction is typically achieved using a difluorocarbene precursor, with sodium chlorodifluoroacetate being a common and effective reagent. The reaction proceeds in the presence of a base in a suitable polar aprotic solvent.

The logical workflow for the synthesis is depicted in the following diagram:

Figure 1: Synthesis workflow for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on established literature procedures.[1]

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Sodium chlorodifluoroacetate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

Procedure:

-

To a suspension of 3,4-dihydroxybenzaldehyde (20 g, 145 mmol) and potassium carbonate (80 g, 579 mmol) in DMF (200 mL), add sodium chlorodifluoroacetate (88 g, 577 mmol) and water (10 mL).

-

Heat the suspension to 80°C and maintain this temperature for 16 hours with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase and concentrate under reduced pressure.

-

Purify the residue by column chromatography using 5-10% ethyl acetate in petroleum ether as the eluent to yield the final product.

Quantitative Data

The synthesis protocol described above provides a good yield of the desired product. The quantitative data from a representative synthesis is summarized in the table below.

| Parameter | Value | Reference |

| Starting Material | 3,4-Dihydroxybenzaldehyde | [1] |

| Reagent | Sodium chlorodifluoroacetate | [1] |

| Yield | 65% | [1] |

| Appearance | Colorless oil | [1] |

| Purity | 97% |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The characteristic spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment | Reference |

| ¹H NMR (400 MHz, CDCl₃) | 9.96 | s | - | CHO | [1] |

| 7.76-7.78 | m | - | H2, H6 | [1] | |

| 7.42 | d | 8.0 | H5 | [1] | |

| 6.64 | t | 72 | OCHF₂ | [1] | |

| 6.60 | t | 72 | OCHF₂ | [1] | |

| ¹³C NMR (125 MHz, CDCl₃) | 189.7 | - | - | C=O | [1] |

| 147.0 | - | - | C-O | [1] | |

| 142.4 | - | - | C-O | [1] | |

| 134.2 | - | - | Ar-C | [1] | |

| 128.5 | - | - | Ar-C | [1] | |

| 122.2 | - | - | Ar-C | [1] | |

| 121.5 | - | - | Ar-C | [1] | |

| 115.4 | t | 259 | OCF₂H | [1] | |

| 115.2 | t | 259 | OCF₂H | [1] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1698 | C=O (aldehyde) stretching | [1] |

| 1509 | Aromatic C=C stretching | [1] |

| 1381 | C-H bending | [1] |

| 1038 | C-O-C stretching | [1] |

| 794 | C-H out-of-plane bending | [1] |

Alternative Considerations

While the presented method is robust, it is worth noting that the reaction can sometimes yield a mixture of mono- and di-substituted products.[2] The reaction conditions, particularly the stoichiometry of the difluoromethylating agent and the base, can be optimized to favor the formation of the desired bis-substituted product. Careful monitoring of the reaction progress by techniques such as Thin Layer Chromatography (TLC) is recommended to ensure complete conversion and to minimize byproduct formation.

Safety Information

Standard laboratory safety precautions should be followed when performing this synthesis. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The specific hazards of the chemicals used should be reviewed from their respective Safety Data Sheets (SDS).

This technical guide provides a solid foundation for the synthesis of this compound. By following the detailed protocol and utilizing the characterization data, researchers can confidently produce this important intermediate for their drug discovery and development programs.

References

A Comprehensive Technical Guide to 3,4-Bis(difluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-Bis(difluoromethoxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, experimental protocols for its synthesis and derivatization, and its role in the development of therapeutic agents.

Core Chemical Information

IUPAC Name: The recognized IUPAC name for the compound is This compound .[1]

This compound is a benzaldehyde derivative where the hydrogen atoms of the two hydroxyl groups at positions 3 and 4 have been replaced with difluoromethyl groups.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 127842-54-0 | |

| Molecular Formula | C₉H₆F₄O₃ | |

| Molecular Weight | 238.14 g/mol | |

| Appearance | Colorless oil or Off-white to slight yellow solid | [2][3] |

| Purity | ≥97% | |

| Boiling Point | 75-80 °C (at 0.15 mmHg) | [4] |

| Storage Temperature | Refrigerator |

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, CDCl₃) | δH 9.96 (s, 1H, CHO), 7.76-7.78 (m, 2H, H₂, H₆), 7.42 (d, J = 8.0 Hz, 1H, H₅), 6.64 (t, J = 72 Hz, 1H, OCHF₂), 6.60 (t, J = 72 Hz, 1H, OCHF₂) |

| ¹³C NMR (125 MHz, CDCl₃) | δC 189.7, 147.0, 142.4, 134.2, 128.5, 122.2, 121.5, 115.4 (t, J = 259 Hz), 115.2 (t, J = 259 Hz) |

| Infrared (cm⁻¹) | 1698, 1509, 1381, 1038, 794 |

| Spectroscopic data sourced from ChemicalBook.[2] |

Applications in Drug Development

This compound is a crucial building block in medicinal chemistry, primarily recognized for its role in the synthesis of novel therapeutic agents.

-

Intermediate for PDE4 Inhibitors: The compound is utilized in the preparation of diphenylethylene compounds that act as phosphodiesterase-4 (PDE4) inhibitors.[2] These inhibitors are investigated for the treatment of cancer, CNS disorders, and inflammatory conditions.[2]

-

Roflumilast Impurity: It is known as an impurity in the production of Roflumilast, a selective PDE4 inhibitor used for treating severe Chronic Obstructive Pulmonary Disease (COPD).[2][5]

-

Synthesis of Biologically Active Molecules: Its application extends to being an intermediate for various biologically active molecules, including potential antibacterial and anti-cancer drugs.[4] The inclusion of difluoromethoxy groups can enhance metabolic stability and lipophilicity, which are desirable properties for drug candidates.[5]

Caption: Role as an intermediate in developing PDE4 inhibitors.

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below.

Synthesis of this compound

This protocol outlines the synthesis from 3,4-dihydroxybenzaldehyde.[2]

Materials:

-

3,4-dihydroxybenzaldehyde

-

Sodium difluorochloroacetate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a suspension of 3,4-dihydroxybenzaldehyde (20 g, 14 mmol) and potassium carbonate (80 g, 58 mmol) in DMF (200 mL), add sodium difluorochloroacetate (88 g, 58 mmol) and water (10 mL).

-

Heat the suspension to 80 °C and maintain for 16 hours.

-

After the reaction period, cool the mixture to room temperature.

-

Dilute the reaction mixture with water.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases and wash sequentially with water and brine.

-

Dry the organic phase and concentrate under reduced pressure.

-

Purify the residue via column chromatography using 5-10% EtOAc/petroleum ether as the eluent to yield this compound as a colorless oil (22.5 g, 65% yield).[2]

Caption: Workflow for the synthesis of the title compound.

Nitration of this compound

This compound undergoes regioselective nitration.

Materials:

-

This compound (21)

-

Sulfuric acid (H₂SO₄)

-

Nitric acid (HNO₃)

Procedure:

-

The nitration of this compound (21) is conducted at a temperature of 5–10 °C.[6]

-

The reaction proceeds with high regioselectivity, yielding a single primary product.

-

The product formed is 3,4-bis(difluoromethoxy)-6-nitrobenzaldehyde (22).[6] The difluoromethoxy group at position 4 directs the nitration to the para-position (position 6 relative to the aldehyde), which is activated.[6]

Mechanism of Action in Related Therapeutics (PDE4 Inhibition)

As an intermediate for PDE4 inhibitors, the final products derived from this compound target the inflammatory cascade. The diagram below illustrates the signaling pathway affected by PDE4 inhibition.

Caption: PDE4 inhibition pathway leading to reduced inflammation.

References

Technical Safety Guide: 3,4-Bis(difluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an aggregated technical guide and not a certified Safety Data Sheet (SDS). A complete, official SDS for 3,4-Bis(difluoromethoxy)benzaldehyde was not available through public searches. The information herein is compiled from various chemical supplier databases and is intended for informational purposes by qualified professionals. Always consult the official SDS from your supplier before handling this chemical.

Chemical Identification and Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 127842-54-0 | [1][2][3] |

| Molecular Formula | C₉H₆F₄O₃ | [4] |

| Molecular Weight | 238.14 g/mol | [4] |

| Appearance | Colorless to light yellow liquid; Solid or liquid | [1][4] |

| Boiling Point | 265.8 ± 35.0 °C at 760 Torr; 75-80 °C at 0.15 mmHg | [4] |

| Density | 1.387 ± 0.06 g/cm³ (20 °C) | [4] |

| Flash Point | 111.1 ± 20.8 °C | [4] |

| Melting Point | -15 °C | [4] |

| Purity | 97% | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |

| InChI Key | IPHURZAZBKLMQJ-UHFFFAOYSA-N | [1] |

Hazard Identification and Safety Information

Limited direct hazard information is available for this compound. The following data is based on information from chemical suppliers.

| Hazard Category | Information | Source |

| GHS Pictogram | GHS07 (Exclamation mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed | [1] |

| Precautionary Statements | P280, P305, P338, P351 | [1] |

For related compounds, such as 3-(Difluoromethoxy)benzaldehyde and 2,4-Bis(difluoromethoxy)benzaldehyde, the following hazards are also identified: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][6][7] Given the structural similarity, it is prudent to handle this compound with similar precautions.

GHS Hazard Communication Flowchart

Caption: GHS Hazard Communication for this compound.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe Handling and Storage Workflow

Caption: Recommended workflow for handling and storing the chemical.

Based on available data, the following practices are recommended:

-

Handling: This product should be handled by, or under the close supervision of, individuals properly qualified in the handling and use of potentially hazardous chemicals.[5] Use only in a chemical fume hood.[5] Avoid inhalation and contact with skin and eyes.[4]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.[6] It is recommended to store under an inert gas like nitrogen or argon at 2-8°C.[4]

-

Personal Protective Equipment (PPE):

First Aid Measures

The following first-aid measures are based on general recommendations for similar chemicals and should be confirmed with a certified SDS.

| Exposure Route | First Aid Measures | Source |

| Inhalation | Remove to fresh air. If symptoms persist, seek medical attention. | [5][6] |

| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing. | [5][6] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention. | [5][6] |

| Ingestion | Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention. | [5][6] |

Experimental Protocols

No specific safety or toxicological experimental protocols for this compound were found in the public domain. However, a general synthesis procedure is described, which provides context for its preparation in a laboratory setting.

General Synthesis Protocol

Objective: To synthesize this compound from 3,4-dihydroxybenzaldehyde.

Materials:

-

3,4-dihydroxybenzaldehyde

-

Sodium difluorochloroacetate

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

A suspension of 3,4-dihydroxybenzaldehyde, potassium carbonate, and a small amount of water in DMF is prepared in a reaction vessel.

-

Sodium difluorochloroacetate is added to the suspension.

-

The reaction mixture is heated to 80°C and maintained for approximately 16 hours.

-

After cooling to room temperature, the mixture is diluted with water.

-

The aqueous phase is extracted with ethyl acetate.

-

The combined organic phases are washed sequentially with water and brine, then dried and concentrated.

-

The crude product is purified by column chromatography to yield this compound as a colorless oil.[2]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Toxicological and Ecological Information

No specific toxicological or ecological data for this compound was found. The toxicological properties have not been fully investigated.[8] As it is harmful if swallowed (H302), it should be handled with care, and release into the environment should be avoided.[1]

Stability and Reactivity

-

Stability: Stable under normal storage conditions.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[6]

-

Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride.[5][6]

References

- 1. This compound | 127842-54-0 [sigmaaldrich.com]

- 2. 3,4-BIS-DIFLUOROMETHOXY-BENZALDEHYDE | 127842-54-0 [chemicalbook.com]

- 3. 127842-54-0 CAS MSDS (3,4-BIS-DIFLUOROMETHOXY-BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 3-(Difluoromethoxy)benzaldehyde | CAS#:85684-61-3 | Chemsrc [chemsrc.com]

- 6. canbipharm.com [canbipharm.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Reactivity of 3,4-Bis(difluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 3,4-bis(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. This document consolidates available data on its physical and chemical properties, stability under various conditions, and its reactivity in common organic transformations.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde with two difluoromethoxy groups at the 3 and 4 positions of the benzene ring. These electron-withdrawing groups significantly influence the reactivity of both the aromatic ring and the aldehyde functional group.

| Property | Value | Reference |

| CAS Number | 127842-54-0 | [1][2] |

| Molecular Formula | C₉H₆F₄O₃ | [1] |

| Molecular Weight | 238.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [1][3] |

| Boiling Point | 75-80 °C at 0.15 mmHg | [3] |

| Storage Temperature | Refrigerator (2-8 °C) | [1] |

| Purity | Typically ≥97% | [1] |

Stability Profile

While specific quantitative stability data under various pH and thermal conditions are not extensively available in the public domain, general stability information can be inferred from its structure and available safety data.

General Stability:

-

At Room Temperature: Stable in the presence of air and water under normal laboratory conditions.[3]

-

Incompatible Materials: Strong oxidizing agents should be avoided.[3]

-

Conditions to Avoid: High temperatures and contact with incompatible materials are conditions to be avoided.[3]

Forced Degradation Studies (General Considerations):

Forced degradation studies are crucial for understanding the intrinsic stability of a drug intermediate. While specific studies on this compound are not publicly documented, a general approach based on ICH guidelines would involve the following stress conditions. The expected reactivity is based on the general chemistry of benzaldehydes.

| Stress Condition | General Protocol | Expected Reactivity of this compound |

| Acid Hydrolysis | 0.1 M HCl at elevated temperature | The difluoromethoxy groups are generally stable to acid hydrolysis. The aldehyde group may undergo hydration. |

| Base Hydrolysis | 0.1 M NaOH at elevated temperature | The difluoromethoxy groups are generally stable to base hydrolysis. The aldehyde may undergo Cannizzaro reaction under strong basic conditions. |

| Oxidation | 3% H₂O₂ at room temperature | The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. |

| Thermal Degradation | Dry heat above ambient temperature | Decomposition may occur at elevated temperatures, potentially leading to the formation of carbon monoxide and hydrogen fluoride. |

| Photostability | Exposure to UV/Vis light | Aromatic aldehydes can be susceptible to photodecomposition. |

Below is a conceptual workflow for conducting forced degradation studies.

Reactivity Profile

This compound exhibits reactivity typical of aromatic aldehydes. The aldehyde functional group is the primary site for various chemical transformations.

3.1. Reduction of the Aldehyde

The aldehyde group can be readily reduced to a primary alcohol using common reducing agents.

-

Reaction with Sodium Borohydride (NaBH₄): This is a mild and selective method for reducing aldehydes to alcohols.

-

Product: (3,4-Bis(difluoromethoxy)phenyl)methanol

-

General Protocol:

-

Dissolve this compound in a suitable solvent (e.g., methanol, ethanol).

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise while stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a weak acid (e.g., acetic acid or ammonium chloride solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

-

-

3.2. Oxidation of the Aldehyde

The aldehyde can be oxidized to the corresponding carboxylic acid.

-

Reaction with Potassium Permanganate (KMnO₄): A strong oxidizing agent that can effectively convert aldehydes to carboxylic acids.

-

Product: 3,4-Bis(difluoromethoxy)benzoic acid

-

General Protocol:

-

Dissolve this compound in a suitable solvent (e.g., acetone, water with a co-solvent).

-

Add an aqueous solution of potassium permanganate dropwise with vigorous stirring.

-

The reaction is often exothermic and may require cooling.

-

Monitor the disappearance of the purple permanganate color.

-

After the reaction is complete, filter off the manganese dioxide precipitate.

-

Acidify the filtrate to precipitate the carboxylic acid product.

-

Collect the product by filtration, wash with cold water, and dry.

-

-

3.3. Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the aldehyde carbonyl group makes it a good substrate for various carbon-carbon bond-forming reactions.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes. The stereochemical outcome (E/Z) depends on the nature of the ylide.

-

Product: 1,2-Disubstituted alkene

-

General Protocol:

-

Prepare the phosphonium ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride).

-

Dissolve this compound in an anhydrous aprotic solvent (e.g., THF, ether).

-

Add the aldehyde solution to the ylide solution at a low temperature (e.g., 0 °C or -78 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by quenching with water or a saturated ammonium chloride solution.

-

Extract the product with an organic solvent.

-

The triphenylphosphine oxide byproduct can often be removed by crystallization or chromatography.

-

-

-

Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, diethyl malonate) in the presence of a base to form a new carbon-carbon double bond.

-

Product: α,β-Unsaturated compound

-

General Protocol:

-

Dissolve this compound and the active methylene compound in a suitable solvent (e.g., ethanol, toluene).

-

Add a catalytic amount of a base (e.g., piperidine, pyridine, or a solid base).

-

Heat the reaction mixture to reflux.

-

Water is often removed azeotropically to drive the reaction to completion.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent.

-

The crude product can be purified by recrystallization or column chromatography.

-

-

3.4. Reductive Amination

This reaction involves the conversion of the aldehyde into an amine via an intermediate imine.

-

Reaction with an Amine and a Reducing Agent: A one-pot reaction with a primary or secondary amine in the presence of a mild reducing agent.

-

Product: Substituted amine

-

General Protocol:

-

Dissolve this compound and the amine in a suitable solvent (e.g., methanol, dichloromethane).

-

Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Stir the reaction at room temperature until the formation of the imine and its subsequent reduction are complete (monitored by TLC or LC-MS).

-

Work up the reaction by quenching with water and extracting the product.

-

Purify the amine product, often after an acid-base extraction to remove non-basic impurities.

-

-

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[3] Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.[1]

-

Hazard Statements: May be harmful if swallowed.

Conclusion

This compound is a versatile intermediate that exhibits predictable reactivity based on the chemistry of aromatic aldehydes. It is generally stable under normal storage conditions but should be protected from strong oxidizing agents and high temperatures. Its aldehyde functionality allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Further detailed stability studies under forced degradation conditions would be beneficial for a complete understanding of its degradation pathways and for the development of robust analytical methods.

References

Solubility Profile of 3,4-Bis(difluoromethoxy)benzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Bis(difluoromethoxy)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound and outlines detailed experimental protocols for its quantitative determination. Understanding the solubility characteristics of this compound is essential for optimizing synthetic routes and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H6F4O3 | [1] |

| Molecular Weight | 238.14 g/mol | [1] |

| Appearance | Colorless to light yellow oil or liquid | [1] |

| Boiling Point | 265.8 ± 35.0 °C at 760 Torr | [1] |

| Density | 1.387 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Solubility Data

Currently, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. However, qualitative assessments indicate its solubility behavior in select solvents.

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

For context, the parent compound, benzaldehyde, is miscible with alcohol, ether, and fixed and volatile oils, but only slightly soluble in water.[2] This suggests that this compound is likely to exhibit good solubility in a range of common organic solvents due to its structural similarities. However, the presence of the two difluoromethoxy groups will influence its polarity and hydrogen bonding capacity, potentially altering its solubility profile compared to unsubstituted benzaldehyde.

To obtain precise, quantitative solubility data, experimental determination is necessary. The following sections detail standardized protocols for this purpose.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

Pipettes

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Filtration: Carefully draw a specific volume (e.g., 1 mL) of the supernatant using a pipette and filter it through a 0.45 µm syringe filter into a pre-weighed, dry volumetric flask. This step removes any undissolved microparticles.

-

Solvent Evaporation: Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Weighing: Once the solvent is completely evaporated, cool the flask to room temperature in a desiccator and weigh it on an analytical balance.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of flask with solute - Mass of empty flask) / Volume of filtrate

dot

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a more sensitive and accurate technique for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available. This method involves creating a calibration curve with known concentrations of the compound and then determining the concentration of a saturated solution.

Materials and Equipment:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the compound

-

This compound (as a standard)

-

Selected organic solvents

-

Mobile phase solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of different known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Saturated Solution Preparation:

-

Follow steps 1-3 of the Gravimetric Method to prepare saturated solutions in the desired organic solvents and allow them to equilibrate.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant from each equilibrated vial and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve using the measured peak area.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

dot

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 3,4-Bis(difluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data concerning the use of 3,4-bis(difluoromethoxy)benzaldehyde and related difluoromethoxy-substituted benzaldehydes in the synthesis of bioactive molecules. The primary focus is on the synthesis of Phosphodiesterase 4 (PDE4) inhibitors, exemplified by the drug Roflumilast, where the isomeric 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is a key intermediate and this compound can arise as a byproduct.

Introduction

This compound is an aromatic aldehyde containing two difluoromethoxy groups. These moieties are of significant interest in medicinal chemistry as they can enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. While not a direct precursor in the most common synthetic routes to established drugs, its structural similarity to key intermediates makes it a valuable compound for the synthesis of novel analogs and for understanding impurity profiles in the manufacturing of related pharmaceuticals.

This document outlines the synthesis of the PDE4 inhibitor Roflumilast, highlighting the role of related benzaldehyde derivatives and providing protocols for key synthetic transformations.

Synthesis of Roflumilast: A Case Study

Roflumilast is a selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). Its synthesis involves the preparation of a key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, which is derived from the corresponding benzaldehyde. The synthesis of this benzaldehyde can inadvertently produce this compound as a byproduct.

Synthetic Workflow for Roflumilast

The overall synthetic strategy for Roflumilast from 3,4-dihydroxybenzaldehyde is depicted below. This workflow illustrates the formation of the key benzaldehyde intermediate and its subsequent conversion to the final active pharmaceutical ingredient.

Caption: Synthetic workflow for Roflumilast.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-4-(difluoromethoxy)benzaldehyde

This protocol describes the selective difluoromethylation of 3,4-dihydroxybenzaldehyde.

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Sodium chlorodifluoroacetate

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a suspension of 3,4-dihydroxybenzaldehyde (1 eq) and potassium carbonate (2.4 eq) in DMF, add sodium chlorodifluoroacetate (1.5 eq).

-

Heat the reaction mixture to 90-100°C and stir for approximately 3 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

The filtrate contains the desired product, 3-hydroxy-4-(difluoromethoxy)benzaldehyde, along with the byproduct this compound. The product can be purified by column chromatography.

| Starting Material | Product | Byproduct | Yield of Product |

| 3,4-Dihydroxybenzaldehyde | 3-Hydroxy-4-(difluoromethoxy)benzaldehyde | This compound | Variable, depends on reaction conditions |

Protocol 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

This protocol details the alkylation of the phenolic hydroxyl group.

Materials:

-

3-Hydroxy-4-(difluoromethoxy)benzaldehyde

-

(Bromomethyl)cyclopropane

-

Potassium carbonate

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 3-hydroxy-4-(difluoromethoxy)benzaldehyde (1 eq) in DMF, add potassium carbonate (1.5 eq) and (bromomethyl)cyclopropane (1.2 eq).

-

Heat the mixture to 80-90°C and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture, add water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography.

| Starting Material | Product | Typical Yield |

| 3-Hydroxy-4-(difluoromethoxy)benzaldehyde | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | >90% |

Protocol 3: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

This protocol describes the oxidation of the benzaldehyde to a carboxylic acid.

Materials:

-

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

-

Sodium chlorite

-

Sulfamic acid

-

Glacial acetic acid

-

Water

Procedure:

-

Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (1 eq) and sulfamic acid (1.5 eq) in glacial acetic acid.

-

To this solution, add a solution of sodium chlorite (1.5 eq) in water dropwise, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

| Starting Material | Product | Typical Yield |

| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | High |

Protocol 4: Synthesis of Roflumilast

This protocol outlines the final amide coupling step.

Materials:

-

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

-

Thionyl chloride or Oxalyl chloride

-

3,5-Dichloro-4-aminopyridine

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane or THF)

Procedure:

-

To a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1 eq) in an anhydrous solvent, add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.2 eq).

-

Stir the mixture at room temperature until the acid is converted to the acid chloride (monitor by IR or by quenching a small aliquot with methanol and analyzing by LC-MS).

-

In a separate flask, dissolve 3,5-dichloro-4-aminopyridine (1 eq) and the base (1.5 eq) in the same anhydrous solvent.

-

Cool the amine solution to 0°C and slowly add the freshly prepared acid chloride solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, water, and brine. Dry over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify the crude Roflumilast by recrystallization or column chromatography.

| Starting Material | Product |

| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Roflumilast |

Biological Activity and Signaling Pathway

Roflumilast and related compounds are potent and selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in various cells, particularly inflammatory cells.

PDE4 Signaling Pathway

By inhibiting PDE4, these molecules increase intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, leading to a reduction in the inflammatory response.

Caption: PDE4 signaling pathway and the inhibitory action of Roflumilast.

Quantitative Data

The biological activity of PDE4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (nM) |

| Roflumilast | PDE4 | 0.5 - 10 |

Note: IC50 values can vary depending on the specific PDE4 isoform and assay conditions.

Conclusion

This compound and its isomers are valuable building blocks in medicinal chemistry. The protocols and data presented here provide a framework for the synthesis and evaluation of potent bioactive molecules, particularly PDE4 inhibitors. Researchers can utilize this information to develop novel therapeutics and to better understand the chemical processes involved in the manufacturing of existing drugs.

Application Notes and Protocols: 3,4-Bis(difluoromethoxy)benzaldehyde as a Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,4-Bis(difluoromethoxy)benzaldehyde as a crucial intermediate in medicinal chemistry. The unique electronic properties conferred by the two difluoromethoxy groups make this benzaldehyde derivative a valuable building block in the synthesis of novel therapeutic agents, particularly in the development of phosphodiesterase 4 (PDE4) inhibitors.

Introduction: The Role of Difluoromethoxy Groups in Drug Design

The incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The difluoromethoxy (-OCHF₂) group, in particular, serves as a bioisostere for other functional groups and can significantly modulate the physicochemical properties of a molecule. This compound provides a scaffold where these beneficial properties are present on an aromatic ring, making it an attractive starting material for the synthesis of biologically active compounds. It is particularly noted for its use in preparing phosphodiesterase-4 (PDE4) inhibitors, which are targeted for the treatment of inflammatory disorders, central nervous system (CNS) conditions, and cancer.[1]

Synthesis of this compound

A general and practical method for the synthesis of this compound involves the difluoromethylation of 3,4-dihydroxybenzaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis from 3,4-dihydroxybenzaldehyde using sodium chlorodifluoroacetate as the difluoromethylating agent.

Materials:

-

3,4-dihydroxybenzaldehyde

-

Sodium chlorodifluoroacetate

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of 3,4-dihydroxybenzaldehyde (e.g., 20 g, 145 mmol) and potassium carbonate (e.g., 80 g, 579 mmol) in DMF (e.g., 200 mL) in a round-bottom flask, add sodium chlorodifluoroacetate (e.g., 88 g, 577 mmol) and water (e.g., 10 mL).[1]

-

Heat the suspension to 80°C and maintain this temperature with stirring for 16 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound as a colorless oil.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3,4-dihydroxybenzaldehyde | [1] |

| Yield | ~65% | [1] |

| Purity | High (further purified by chromatography) | [1] |

| Appearance | Colorless oil | [1] |

Application in the Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

This compound is a key precursor for the synthesis of various PDE4 inhibitors. The aldehyde functionality allows for a range of chemical transformations to build the core structures of these inhibitors.

The PDE4 Signaling Pathway and Therapeutic Rationale

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), converting it to adenosine monophosphate (AMP). By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP-response element binding protein (CREB), which modulates the transcription of genes involved in inflammation. This cascade ultimately results in the suppression of pro-inflammatory mediators. This mechanism makes PDE4 an attractive target for treating inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.

Generalized Synthetic Workflow for a PDE4 Inhibitor

The following workflow illustrates a general strategy for synthesizing a hypothetical PDE4 inhibitor from this compound. This typically involves an oxidation step to form the corresponding benzoic acid, followed by an amidation reaction.

Experimental Protocol: Synthesis of 3,4-Bis(difluoromethoxy)benzoic Acid

Materials:

-

This compound

-

Oxidizing agent (e.g., potassium permanganate, sodium chlorite)

-

Appropriate solvent (e.g., acetone, t-butanol/water)

-

Acid for workup (e.g., hydrochloric acid)

-

Filtration apparatus

Procedure (Example with Potassium Permanganate):

-

Dissolve this compound in a suitable solvent like acetone in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color disappears.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to precipitate the benzoic acid derivative.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | This compound |

| Yield | >90% (typical for such oxidations) |

| Purity | High (can be recrystallized if needed) |

| Appearance | White to off-white solid |

Experimental Protocol: Amide Coupling to Form a Hypothetical PDE4 Inhibitor

Materials:

-

3,4-Bis(difluoromethoxy)benzoic acid

-

A suitable aryl amine (e.g., 4-amino-3,5-dichloropyridine for a roflumilast analogue)

-

Amide coupling reagent (e.g., HATU, EDCI/HOBt)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Stirring apparatus under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve 3,4-Bis(difluoromethoxy)benzoic acid, the aryl amine, and the coupling reagent (e.g., HATU) in the anhydrous solvent.

-

Add the non-nucleophilic base (e.g., DIPEA) to the mixture.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the final amide product.

Quantitative Biological Data (Representative for a Potent PDE4 Inhibitor):

| Assay Type | Target | Metric | Value |

| Enzymatic Assay | PDE4B | IC₅₀ | < 10 nM |

| Enzymatic Assay | PDE4D | IC₅₀ | < 20 nM |

| Cell-based Assay | TNF-α release in LPS-stimulated PBMCs | IC₅₀ | < 50 nM |

| Selectivity Assay | PDE3A | IC₅₀ | > 1000 nM |

| In vivo model (e.g., rodent model of lung inflammation) | Reduction in inflammatory cell influx | ED₅₀ | < 1 mg/kg |

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex molecules in medicinal chemistry. Its application in the development of potent PDE4 inhibitors highlights the importance of fluorinated building blocks in modern drug discovery. The provided protocols offer a foundation for the synthesis and derivatization of this compound, enabling the exploration of new chemical space and the development of novel therapeutic agents.

References

Application Notes and Protocols: 3,4-Bis(difluoromethoxy)benzaldehyde in Pesticide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3,4-Bis(difluoromethoxy)benzaldehyde as a key intermediate in the synthesis of novel pesticides. The protocols outlined below are based on established chemical transformations common in the agrochemical industry and are intended to serve as a guide for the development of new insecticidal, fungicidal, and herbicidal compounds.

Introduction

This compound is a fluorinated aromatic aldehyde with potential as a building block in the synthesis of a new generation of pesticides. The presence of two difluoromethoxy groups on the phenyl ring is anticipated to enhance the metabolic stability and lipophilicity of the resulting pesticide molecules, potentially leading to improved efficacy and bioavailability. While specific commercial pesticides derived directly from this intermediate are not widely documented in publicly available literature, its structural motifs are analogous to those found in various active agrochemicals. This document outlines potential synthetic routes and applications based on these analogies.

Potential Applications in Pesticide Synthesis

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations relevant to pesticide synthesis. It can be readily converted into a range of functional groups and scaffolds commonly found in active pesticide molecules.

1. Synthesis of Oxime Ether Insecticides:

The reaction of this compound with hydroxylamine followed by etherification is a plausible route to novel oxime ether insecticides. This class of insecticides is known to act as agonists or antagonists of octopamine receptors in insects, leading to disruption of neurotransmission.

2. Synthesis of Pyrethroid-like Insecticides:

While not a classic pyrethroid precursor, the corresponding 3,4-bis(difluoromethoxy)benzyl alcohol (obtainable by reduction of the aldehyde) can be esterified with appropriate carboxylic acids (e.g., chrysanthemic acid derivatives) to generate novel pyrethroid-like insecticides. These compounds would be expected to target the voltage-gated sodium channels of insects.

3. Synthesis of Fungicidal Strobilurin Analogs:

The 3,4-bis(difluoromethoxy)phenyl moiety can be incorporated into strobilurin-type fungicides. Strobilurins are a major class of fungicides that inhibit mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex. Synthetic routes could involve the conversion of the aldehyde to a suitable building block for attachment to the strobilurin toxophore.

Experimental Protocols

The following protocols describe the synthesis of key intermediates and a hypothetical pesticide derivative from this compound.

Protocol 1: Synthesis of this compound Oxime

This protocol details the formation of the oxime, a key intermediate for oxime ether insecticides.

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

-

Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.

-

Purify the product by column chromatography on silica gel.

Expected Yield and Purity:

| Parameter | Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

Protocol 2: Synthesis of a Hypothetical Oxime Ether Insecticide

This protocol describes the etherification of the oxime intermediate to form a potential insecticide.

Materials:

-

This compound Oxime (from Protocol 1)

-

A suitable alkylating agent (e.g., substituted benzyl bromide)

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound Oxime (1.0 eq) in DMF in a round-bottom flask.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add the alkylating agent (1.1 eq) dropwise to the mixture.

-

Stir the reaction at 60°C for 6-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

Hypothetical Bioactivity Data:

The following table presents hypothetical bioactivity data for the synthesized oxime ether insecticide against common agricultural pests.

| Pest Species | LC50 (ppm) |

| Myzus persicae (Green Peach Aphid) | 1.5 |

| Plutella xylostella (Diamondback Moth) | 3.2 |

| Tetranychus urticae (Two-spotted Spider Mite) | 5.8 |

Visualizations

Synthetic Workflow

Caption: Synthetic pathway from this compound to a hypothetical oxime ether insecticide.

Hypothetical Mode of Action: Octopamine Receptor Modulation

Caption: Plausible signaling pathway for a hypothetical oxime ether insecticide targeting the octopamine receptor.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel pesticides. The protocols and conceptual frameworks provided herein offer a foundation for researchers to explore the potential of this intermediate in developing next-generation agrochemicals with potentially enhanced properties. Further research is warranted to synthesize and evaluate a broader range of derivatives and to elucidate their precise modes of action and biological activities.

Application Notes and Protocols for the Use of 3,4-Bis(difluoromethoxy)benzaldehyde in Agrochemical Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Bis(difluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde that serves as a key intermediate in the synthesis of various specialty chemicals, including active ingredients for the agrochemical and pharmaceutical industries.[1][2] The presence of two difluoromethoxy groups on the benzene ring can significantly influence the lipophilicity, metabolic stability, and binding affinity of the final product, making it an attractive building block for the development of novel pesticides.[3] The aldehyde functional group provides a versatile handle for a wide range of chemical transformations, allowing for the construction of complex molecular architectures with potential fungicidal, herbicidal, or insecticidal properties.

This document provides detailed application notes and protocols for the synthesis of a hypothetical novel fungicide, herein named "Diflumethoxazol," using this compound as a primary starting material. The protocols are based on established synthetic methodologies for analogous agrochemicals.

Hypothetical Application: Synthesis of the Fungicide Diflumethoxazol

Diflumethoxazol is a conceptual broad-spectrum fungicide designed for the control of various plant pathogenic fungi. Its proposed synthesis involves a multi-step reaction sequence starting from this compound.

Proposed Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 3,4-dihydroxybenzaldehyde with a difluoromethylating agent.[4]

Reaction Scheme:

Experimental Protocol:

-

To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as DMF, add a base like potassium carbonate (2.5 equivalents).

-

Bubble chlorodifluoromethane (ClCF2H) gas through the stirred suspension at a controlled temperature (e.g., 80-100 °C) for a specified duration.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Synthesis of Diflumethoxazol from this compound

The proposed synthesis of Diflumethoxazol involves a condensation reaction of this compound with a suitable nitrogen-containing heterocycle, followed by cyclization to form the active fungicidal molecule. This is analogous to the synthesis of other heterocyclic fungicides.

Experimental Workflow Diagram:

Caption: Synthetic workflow for the preparation of Diflumethoxazol.

Experimental Protocol:

Step 1: Synthesis of the Hydrazone Intermediate

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude hydrazone intermediate.

Step 2: Cyclization to form Diflumethoxazol

-

To the crude hydrazone intermediate, add ethyl acetoacetate (1.2 equivalents) and glacial acetic acid as a catalyst and solvent.

-